

Comparative transcriptomics of cells treated with Rediocide C vs. control

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Comparative Analysis of Cellular Responses to Rediocide-A Treatment

A Guide for Researchers, Scientists, and Drug Development Professionals

Note on Availability of Transcriptomic Data: A direct comparative transcriptomics study (e.g., RNA-seq) detailing the global gene expression changes in cells treated with **Rediocide C** or the more extensively researched Rediocide-A, versus a control group, is not publicly available at this time. This guide, therefore, presents a comprehensive comparison based on published experimental data at the protein and cellular levels for Rediocide-A and includes relevant gene expression data from studies on extracts of its source plant, Trigonostemon reidioides.

Introduction to Rediocide-A

Rediocide-A is a daphnane ester, a natural product isolated from the roots of Trigonostemon reidioides. It has garnered attention in the scientific community for its potential as an anti-cancer and immunomodulatory agent. This guide provides a comparative overview of the documented effects of Rediocide-A on cancer cells and the broader cellular effects of extracts from its source plant.

Comparative Effects of Rediocide-A on Non-Small Cell Lung Cancer (NSCLC) Cells



Recent studies have elucidated the role of Rediocide-A in overcoming tumor immunoresistance, particularly in the context of non-small cell lung cancer (NSCLC). The primary mechanism involves the modulation of the TIGIT/CD155 immune checkpoint pathway.

Quantitative Data Summary

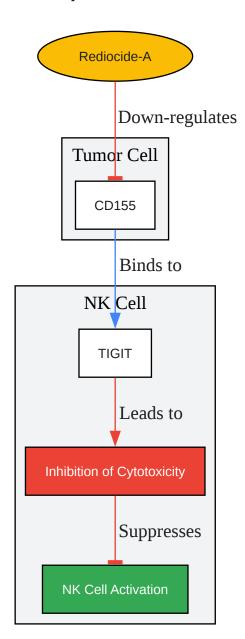
The following table summarizes the key quantitative findings from studies comparing Rediocide-A treated NSCLC cell lines (A549 and H1299) to a vehicle control (0.1% DMSO).

Parameter	Cell Line	Treatment	Result vs. Control	Citation
NK Cell- Mediated Lysis	A549	100 nM Rediocide-A	3.58-fold increase (from 21.86% to 78.27%)	[1][2]
H1299	100 nM Rediocide-A	1.26-fold increase (from 59.18% to 74.78%)	[1][2]	
Granzyme B Level	A549	100 nM Rediocide-A	48.01% increase	[1][2]
H1299	100 nM Rediocide-A	53.26% increase	[1][2]	
IFN-y Production	A549	100 nM Rediocide-A	3.23-fold increase	[1][2]
H1299	100 nM Rediocide-A	6.77-fold increase	[1][2]	
CD155 Expression	A549	100 nM Rediocide-A	14.41% down- regulation	[1][2]
H1299	100 nM Rediocide-A	11.66% down-regulation	[1][2]	



Signaling Pathway Modulation by Rediocide-A

Rediocide-A has been shown to down-regulate the expression of CD155 on tumor cells. CD155 is a ligand for the inhibitory receptor TIGIT, which is expressed on natural killer (NK) cells and T cells. By reducing CD155 levels, Rediocide-A mitigates the inhibitory signal sent to NK cells, thereby enhancing their anti-tumor activity.



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TIGIT/CD155 Signaling Pathway Modulation by Rediocide-A



Effects of Trigonostemon reidioides Extract on Macrophages

While specific transcriptomic data for Rediocide-A is unavailable, studies on an ethanol extract of Trigonostemon reidioides (ETR) provide insights into its effects on gene expression in immune cells, specifically RAW264.7 macrophages stimulated with lipopolysaccharide (LPS).

Gene Expression Changes in Macrophages

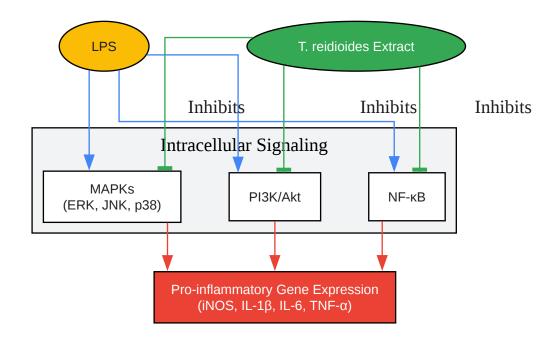
The following table summarizes the effect of ETR on the expression of key pro-inflammatory genes in LPS-stimulated macrophages.

Gene	Treatment	Result vs. LPS-Treated Control
iNOS	ETR	Decreased expression
IL-1β	ETR	Decreased expression
IL-6	ETR	Decreased expression
TNF-α	ETR	Decreased expression

Inflammatory Signaling Pathways Affected by T. reidioides Extract

The anti-inflammatory effects of the ETR are mediated through the inhibition of several key signaling pathways that are activated by LPS.





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Inhibition of Inflammatory Pathways by *T. reidioides* Extract

Experimental Protocols Rediocide-A Studies on NSCLC Cells

- Cell Culture and Treatment: A549 and H1299 human NSCLC cell lines and primary human NK cells were used. NSCLC cells were co-cultured with NK cells and treated with 10 or 100 nM Rediocide-A for 24 hours. A 0.1% dimethyl sulphoxide (DMSO) solution was used as the vehicle control.[1][2]
- NK Cell-Mediated Cytotoxicity Assay: Cytotoxicity was measured using biophotonic and impedance assays.[1][2]
- Flow Cytometry: Degranulation, granzyme B levels, NK cell-tumor cell conjugates, and ligand profiling (including CD155 expression) were assessed by flow cytometry.[1][2]
- ELISA: The production of Interferon-y (IFN-y) in the co-culture supernatant was quantified by enzyme-linked immunosorbent assay (ELISA).[1][2]

Trigonostemon reidioides Extract Studies on Macrophages

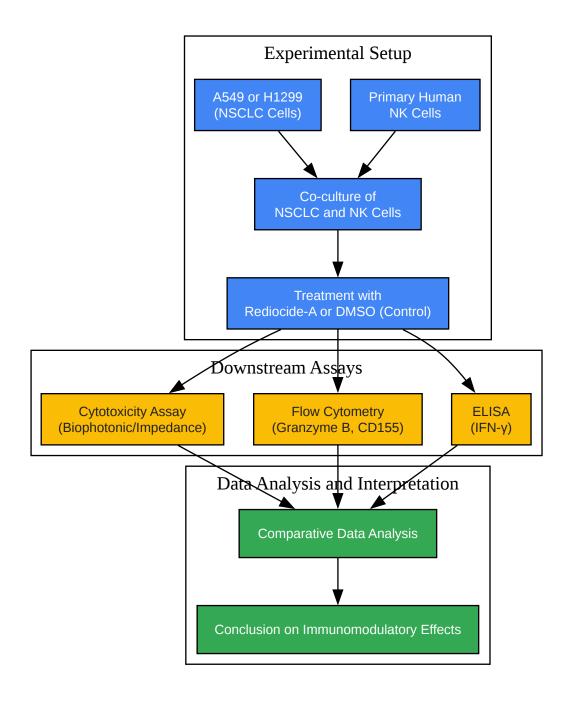


- Cell Culture and Treatment: RAW264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells were then treated with an ethanol extract of T. reidioides (ETR).
- Nitric Oxide Assay: The production of nitric oxide, a key inflammatory mediator, was measured in the cell culture supernatant.
- ELISA: The concentrations of pro-inflammatory cytokines (IL-1 β , IL-6, and TNF- α) in the cell culture supernatants were determined by ELISA.
- Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): The mRNA expression levels of iNOS, IL-1β, IL-6, and TNF-α were quantified to assess the effect of ETR at the transcriptional level.
- Western Blot Analysis: The protein levels and phosphorylation status of key components of the MAPK, PI3K/Akt, and NF-κB signaling pathways were analyzed by western blotting.

Experimental Workflow for Rediocide-A Immunomodulatory Studies

The following diagram illustrates the typical workflow for investigating the effects of Rediocide-A on the interaction between NK cells and tumor cells.





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Experimental Workflow for Rediocide-A Studies

Conclusion and Future Directions

The available evidence strongly suggests that Rediocide-A is a potent immunomodulatory agent that can enhance the anti-tumor activity of NK cells by targeting the TIGIT/CD155



immune checkpoint. Furthermore, extracts from its source plant, Trigonostemon reidioides, exhibit anti-inflammatory properties by modulating key signaling pathways in macrophages.

While the current data provides a solid foundation for understanding the biological activity of Rediocide-A, a comprehensive transcriptomic analysis would be invaluable. Such a study would provide an unbiased, genome-wide view of the molecular changes induced by Rediocide-A treatment, potentially uncovering novel mechanisms of action and identifying new therapeutic targets. This would significantly contribute to the development of Rediocide-A and related compounds as effective cancer immunotherapies.

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